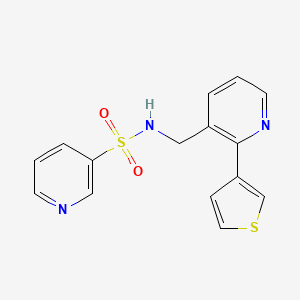

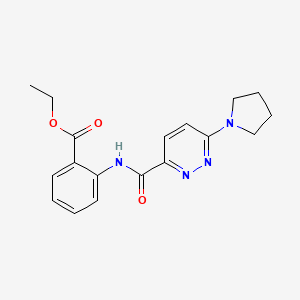

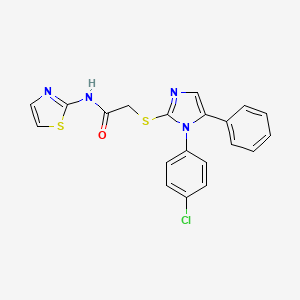

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Agents

Research indicates that sulfonamide derivatives, including those incorporating pyridine and thiophene moieties, exhibit significant antiproliferative activity against cancer cell lines. For instance, Bashandy et al. (2014) synthesized novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety. These compounds showed notable in vitro antiproliferative activity against the human breast cancer cell line MCF-7, with several sulfonamides displaying higher activity compared to doxorubicin, a commonly used chemotherapeutic agent (Bashandy et al., 2014).

Antibacterial Agents

Compounds containing the sulfonamido moiety have been evaluated for their potential as antibacterial agents. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their synthesized compounds showed high activities against various bacterial strains, highlighting the therapeutic potential of these molecules in addressing bacterial infections (Azab et al., 2013).

Structural Characterisation and Metal Complexes

Sousa et al. (2001) investigated metal complexes containing sulfonamido-based ligands, providing insights into the structural characteristics of these complexes and their potential applications in materials science and catalysis. Their work emphasizes the versatility of sulfonamides in forming complexes with various metals, which could be useful in designing new materials with specific properties (Sousa et al., 2001).

Nuclease Activity

The research also delves into the nuclease activity of copper(II) complexes with sulfonamides, suggesting potential applications in molecular biology and pharmaceuticals. Bodoki et al. (2020) synthesized binary Cu(II) complexes of new N-substituted sulfonamides, demonstrating moderate nuclease activity capable of partially cleaving supercoiled DNA. This property could have implications in the development of therapeutic agents or in biotechnological applications (Bodoki et al., 2020).

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been explored, with some compounds exhibiting significant activity. Aziz et al. (2021) designed and synthesized novel indole derivatives with thiophene and pyridine moieties, demonstrating their effectiveness as antioxidants. This suggests the potential of such compounds in combating oxidative stress-related diseases (Aziz et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The sulfonamide group in the compound structure could potentially act as a nucleophilic attack site , indicating that it might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also interact with multiple biochemical pathways.

Result of Action

Based on the potential biological activities of similar compounds , it can be hypothesized that this compound might exhibit a broad spectrum of biological activities.

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-4-2-6-16-10-14)18-9-12-3-1-7-17-15(12)13-5-8-21-11-13/h1-8,10-11,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOYYACFQPBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2840464.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2840469.png)